methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate
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Overview
Description
Methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a phenyl group, and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 3-oxo-5-phenyl-1,2,4-triazine with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 4-aminobenzoate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazine ring, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored as a candidate for the development of drugs targeting neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in stimulated human microglia cells. This inhibition is achieved through the suppression of the NF-kB inflammatory pathway and the reduction of endoplasmic reticulum stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
Triazole-pyrimidine hybrids: Compounds that also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 4-{[(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)acetyl]amino}benzoate is unique due to its specific combination of a triazine ring and a benzoate ester, which imparts distinct chemical and biological properties. Its ability to modulate multiple pathways involved in inflammation and neuroprotection sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H16N4O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-[[2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H16N4O4/c1-27-18(25)14-7-9-15(10-8-14)21-17(24)12-23-19(26)22-16(11-20-23)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,24) |
InChI Key |
BXYJFXIQMMXVJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N=C(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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